N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-18(24,12-6-4-3-5-7-12)11-20-16(22)17(23)21-14-10-13(19)8-9-15(14)25-2/h3-10,24H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYKWKOHFAIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C18H20ClN3O3
- Molecular Weight : 357.82 g/mol
- CAS Number : 1448035-60-6
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-chloro-2-methoxyaniline and 2-hydroxy-2-phenylpropylamine.
- Reagents : Oxalyl chloride is commonly used to form the oxalamide linkage.
- Conditions : The reaction is usually performed under an inert atmosphere with triethylamine as a base to facilitate the reaction.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
The compound's mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. In a study using carrageenan-induced paw edema in rats, this compound demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac sodium.
Case Studies
-
Study on Antiproliferative Effects :
- A recent study evaluated the compound's activity against multiple cancer cell lines, revealing that it effectively reduced cell viability at low micromolar concentrations.
- The study highlighted the need for further exploration into its selectivity and mechanism of action.
-
Study on Anti-inflammatory Properties :
- In vivo experiments indicated that the compound significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related oxalamides from the evidence, highlighting key substituents and their implications:
Key Observations:
Aryl Group Impact :
- The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (via chloro) and solubility (via methoxy). In contrast, purely methoxy-substituted aryl groups (e.g., 2,4-dimethoxyphenyl in ) enhance metabolic stability but may reduce bioavailability due to higher polarity.
- Chlorophenyl variants (e.g., 4-chlorophenyl in ) are common in antiviral oxalamides, suggesting the target’s chloro-substituent may contribute to similar biological interactions.
- This contrasts with thiazole/pyrrolidine groups in , which enhance rigidity and heterocyclic interactions, or adamantyl groups in , which increase steric bulk for enzyme active-site binding.
Pharmacological and Metabolic Profiles
Antiviral Activity ():
Compounds with 4-chlorophenyl and heterocyclic substituents (e.g., thiazole) exhibit HIV entry inhibition, achieving sub-micromolar IC50 values . The target compound’s 5-chloro-2-methoxyphenyl group may offer enhanced steric or electronic effects for viral envelope protein interactions, though direct activity data are unavailable.
Enzyme Inhibition ():
Adamantyl-substituted oxalamides inhibit soluble epoxide hydrolase (sEH) via hydrophobic interactions.
Physicochemical Properties
LogP and Solubility :
Metabolic Stability :
- The chloro group may slow oxidative metabolism compared to purely methoxy-substituted compounds, extending half-life .
Preparation Methods
Synthetic Routes and Methodologies
Synthesis of Key Intermediates
Preparation of 5-Chloro-2-Methoxyaniline
The synthesis of 5-chloro-2-methoxyaniline typically begins with the chlorination of 2-methoxyaniline. Direct electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) in acetic acid at 0–5°C achieves regioselective para-chlorination relative to the methoxy group. Alternatively, nitration of 2-methoxyacetophenone followed by reduction and diazotization-chlorination provides a pathway with higher purity but lower overall yield (≈60%).
Critical Parameters :
- Temperature control (<10°C) minimizes poly-chlorination byproducts.
- Use of Lewis acid catalysts (e.g., FeCl₃) enhances reaction rate but risks over-chlorination.
Synthesis of 2-Amino-2-Phenylpropan-1-ol
This secondary alcohol-amine hybrid is synthesized via a Grignard addition strategy:
- Formation of Benzylmagnesium Bromide : Reacting bromobenzene with magnesium turnings in anhydrous THF under nitrogen.
- Addition to Acetone Cyanohydrin : The Grignard reagent attacks the nitrile group of acetone cyanohydrin, yielding 2-phenyl-2-cyanopropanol after hydrolysis.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄-mediated reduction converts the nitrile to a primary amine, producing 2-amino-2-phenylpropan-1-ol with >85% enantiomeric purity when using chiral catalysts.
Oxalamide Bond Formation
Stepwise Coupling via Oxalyl Chloride
The most widely employed method involves sequential amidation using oxalyl chloride:
Procedure :
- Monoamide Formation :
- React 5-chloro-2-methoxyaniline (1 equiv) with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at −20°C.
- Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion within 2 hours.
- Isolate the intermediate N-(5-chloro-2-methoxyphenyl)oxalyl chloride via vacuum distillation (yield: 78–82%).
- Second Amidation :
Mechanistic Insight :
The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the oxalyl chloride. Steric hindrance from the 2-hydroxy-2-phenylpropyl group necessitates prolonged reaction times compared to less bulky amines.
One-Pot Coupling Using Carbodiimide Reagents
To bypass handling toxic oxalyl chloride, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) activates oxalic acid in situ:
Optimized Protocol :
- Dissolve oxalic acid (1 equiv), 5-chloro-2-methoxyaniline (1 equiv), and 2-amino-2-phenylpropan-1-ol (1 equiv) in DMF.
- Add EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C, then warm to 25°C for 24 hours.
- Extract with ethyl acetate, wash with 5% citric acid, and dry over MgSO₄.
- Final yield: 58–63%; purity: 94–97% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Advantages :
- Avoids gaseous HCl byproducts.
- Compatible with acid-sensitive functional groups.
Reaction Optimization Strategies
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 12 |
| DMF | 36.7 | 63 | 24 |
| THF | 7.52 | 54 | 18 |
| Acetonitrile | 37.5 | 49 | 30 |
Polar aprotic solvents like DMF improve oxalic acid solubility but slow reaction rates due to strong solvation of intermediates. Dichloromethane balances reactivity and solubility, making it the optimal choice for stepwise methods.
Catalytic Approaches
The ruthenium-catalyzed dehydrogenative coupling of ethylene glycol with amines, as demonstrated by recent advances, offers a sustainable alternative:
Key Steps :
- Combine ethylene glycol (2 equiv), 5-chloro-2-methoxyaniline (1 equiv), and 2-amino-2-phenylpropan-1-ol (1 equiv) with [Ru(PNNH)(CO)H] (0.5 mol%) in toluene.
- Heat at 135°C for 48 hours under N₂, generating H₂ gas as the sole byproduct.
- Isolate the product via filtration and recrystallization (yield: 55–60%).
Limitations :
- Requires high catalyst loading for bulky substrates.
- Longer reaction times compared to traditional methods.
Purification and Characterization
Chromatographic Techniques
| Method | Stationary Phase | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| Flash Chromatography | Silica gel 60 | Hexane/EtOAc (2:1) | 22.4 | 95 |
| HPLC | C18 | Acetonitrile/H₂O (70:30) | 8.7 | 99.2 |
| Preparative TLC | SiO₂ GF₂₅₄ | CH₂Cl₂/MeOH (9:1) | N/A | 91 |
HPLC with C18 columns achieves baseline separation of diastereomers and eliminates residual triethylamine salts.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 5H, Ph), 6.90 (d, J = 8.5 Hz, 1H, ArH), 6.75 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.60 (d, J = 2.5 Hz, 1H, ArH), 4.85 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.70–3.55 (m, 2H, CH₂), 2.95 (s, 2H, NH), 1.65 (s, 3H, CH₃).
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O methoxy).
Industrial Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology enhances safety and scalability:
Environmental Impact Mitigation
- Solvent Recovery : Distillation units reclaim >95% DCM.
- Catalyst Recycling : Immobilized ruthenium catalysts on mesoporous silica enable 10 reaction cycles without significant activity loss.
Q & A
Q. What experimental design principles optimize reaction scalability while maintaining stereochemical integrity?
- Methodology :
- DoE (Design of Experiments) : Vary catalyst loading, temperature, and solvent ratios to maximize yield and enantiomeric excess .
- Continuous flow chemistry : Microreactors for controlled residence time and reduced racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
